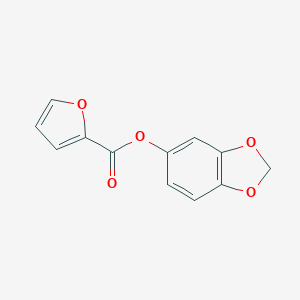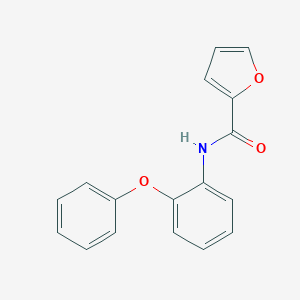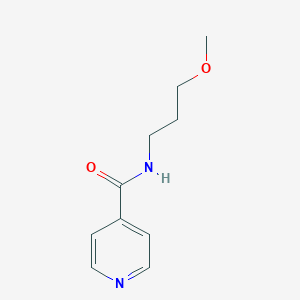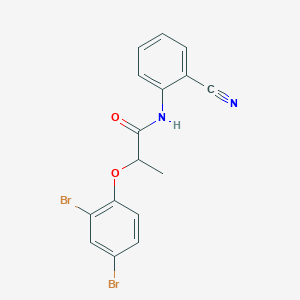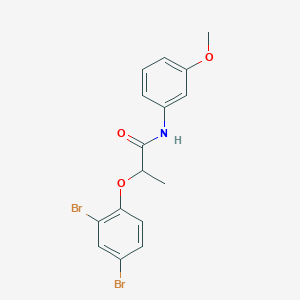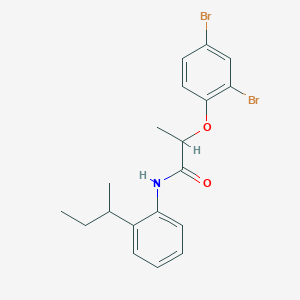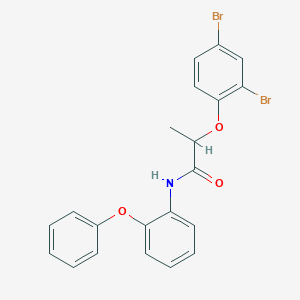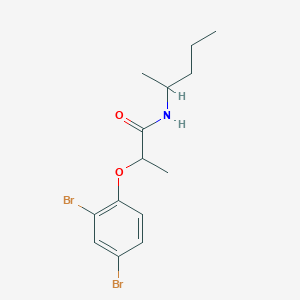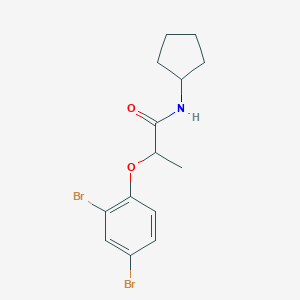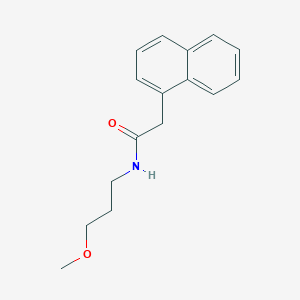
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide, also known as MPN, is a chemical compound that has been studied for its potential applications in scientific research. MPN is a small molecule that belongs to the class of organic compounds known as acetamides. It has been shown to have several interesting properties that make it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide involves its interaction with certain receptors in the brain, specifically the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling and protein folding. N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been shown to bind to this receptor and modulate its activity, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been shown to have several biochemical and physiological effects in various studies. It has been shown to have neuroprotective effects, which can protect neurons from damage and death. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues. Additionally, N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been shown to have analgesic effects, which can reduce pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxypropyl)-2-(1-naphthyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the function of this receptor and its role in various cellular processes. However, one limitation of using N-(3-methoxypropyl)-2-(1-naphthyl)acetamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxypropyl)-2-(1-naphthyl)acetamide. One potential area of study is the development of new drugs based on the structure of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide that can target the sigma-1 receptor for the treatment of neurological disorders. Another area of study is the investigation of the role of the sigma-1 receptor in various cellular processes and its potential as a therapeutic target for other diseases such as cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide for different applications.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide can be achieved through a multi-step process that involves the reaction of 1-naphthylacetic acid with 3-methoxypropylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for certain receptors in the brain, which makes it a promising candidate for use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-19-11-5-10-17-16(18)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
OSAOFHCZPPQWON-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
COCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



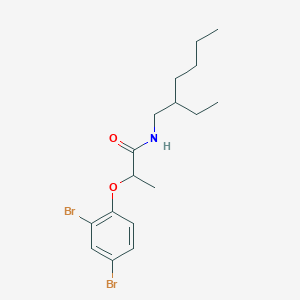
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
